molecular formula C14H22ClNO B2379256 Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride CAS No. 112337-58-3

Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride

Cat. No.: B2379256
CAS No.: 112337-58-3
M. Wt: 255.79
InChI Key: AIFCVTWNKTUNND-UHFFFAOYSA-N
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Description

Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride is a chemical compound with the molecular formula C14H22ClNO It is known for its unique structure, which includes a benzyl group attached to a tetrahydro-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride typically involves the reaction of benzylamine with 2,2-dimethyl-tetrahydro-pyran-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid
  • Cyclothialidine derivatives

Uniqueness

Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

N-benzyl-2,2-dimethyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-14(2)10-13(8-9-16-14)15-11-12-6-4-3-5-7-12;/h3-7,13,15H,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFCVTWNKTUNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NCC2=CC=CC=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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